molecular formula C28H32O16 B1676960 Narcissoside CAS No. 604-80-8

Narcissoside

Cat. No. B1676960
CAS RN: 604-80-8
M. Wt: 624.5 g/mol
InChI Key: UIDGLYUNOUKLBM-GEBJFKNCSA-N
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Description

Narcissoside is a flavonoid glycoside found in the plant Z. simplex and has antioxidative and antitumor activities . It scavenges radicals in a cell-free assay when used at concentrations of 1, 10, and 100 µM .


Synthesis Analysis

Narcissoside has been found in Sambucus nigra flowers (elderflowers) and has shown potential in Parkinson’s disease models . It lessened the 6-hydroxydopamine (6-OHDA)-induced increase in reactive oxygen species (ROS) and apoptosis in SH-SY5Y cells .


Molecular Structure Analysis

Narcissoside has a molecular formula of C28H32O16 and a molecular weight of 624.54 . It has been found to insert into the active site cavity of DPP-4 and interact with the key amino acid residues of the active site .


Chemical Reactions Analysis

Narcissoside has been found to reversibly inhibit DPP-4 in a mixed type .


Physical And Chemical Properties Analysis

Narcissoside is a yellow crystalline powder . It has a density of 1.7±0.1 g/cm3, a boiling point of 953.1±65.0 °C at 760 mmHg, and a melting point of 182-184ºC .

Scientific Research Applications

Specific Scientific Field

This research falls under the field of Neuroscience , specifically focusing on Parkinson’s Disease .

Summary of the Application

Narcissoside, derived from Sambucus nigra flowers (elderflowers), has been studied for its potential neuroprotective capabilities in both in vitro and in vivo Parkinson’s Disease models . The research aimed to assess the antioxidant potential of Narcissoside .

Methods of Application or Experimental Procedures

The study used 6-hydroxydopamine (6-OHDA)-exposed models, including SH-SY5Y cells and Caenorhabditis elegans, to test the effects of Narcissoside . The researchers measured reactive oxygen species (ROS) and apoptosis levels in these models after exposure to Narcissoside .

Results or Outcomes

The results showed that Narcissoside lessened the 6-OHDA-induced increase in ROS and apoptosis in SH-SY5Y cells . In the 6-OHDA-exposed Caenorhabditis elegans model, Narcissoside reduced degeneration of dopaminergic neurons and ROS generation . It also improved dopamine-related food-sensitive behavior and shortened lifespan . Narcissoside was found to increase total glutathione (GSH) by increasing the expression of the catalytic subunit and modifier subunit of γ-glutamylcysteine ligase in cells and nematodes . Furthermore, Narcissoside diminished the 6-OHDA-induced phosphorylation of JNK and p38, while rising activities of ERK and Akt in resisting apoptosis . Narcissoside was found to promote the transcriptional activity mediated by Nrf2 . Finally, Narcissoside augmented the expression of miR200a, a translational inhibitor of the Nrf2 repressor protein Keap1 .

properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O16/c1-9-18(32)21(35)23(37)27(41-9)40-8-16-19(33)22(36)24(38)28(43-16)44-26-20(34)17-13(31)6-11(29)7-15(17)42-25(26)10-3-4-12(30)14(5-10)39-2/h3-7,9,16,18-19,21-24,27-33,35-38H,8H2,1-2H3/t9-,16+,18-,19+,21+,22-,23+,24+,27+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDGLYUNOUKLBM-GEBJFKNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00209157
Record name Narcissin flavonol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00209157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

624.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Narcissin

CAS RN

604-80-8
Record name Narcissin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=604-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Narcissin flavonol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Narcissin flavonol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00209157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NARCISSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4AX11L1TF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
393
Citations
K Dubey, R Dubey - Biomedical journal, 2020 - Elsevier
… the potential of flavanoid narcissoside against the novel corona … narcissoside showed potent inhibitory effect which is greater than standard X77. The result showed that narcissoside …
Number of citations: 41 www.sciencedirect.com
T Liu, L Cao, T Zhang, H Fu - Archives of Physiology and …, 2023 - Taylor & Francis
… Narcissoside antioxidant and anticholinergic, antidiabetic, and anti-acute myeloid leukaemia. Narcissoside’s … Narcissoside’s radical scavenging activities were evaluated by DPPH • and …
Number of citations: 12 www.tandfonline.com
RH Fu, CW Tsai, SP Liu, SC Chiu, YC Chen… - Antioxidants, 2022 - mdpi.com
… that narcissoside promotes the transcriptional activity mediated by Nrf2. Finally, we found that narcissoside … In summary, narcissoside can enhance the miR200a/Nrf2/GSH antioxidant …
Number of citations: 7 www.mdpi.com
Y Fan, Y Tao, S Wang, M Wang, L Li - Journal of Molecular Structure, 2022 - Elsevier
… The inhibition interaction of narcissoside on the two sources of α-glucosidase from … SCG were statically quenched by narcissoside. Meanwhile, narcissoside was bound to ANG more …
Number of citations: 6 www.sciencedirect.com
T Ha, MS Kim, B Kang, K Kim, SS Hong… - Journal of Agricultural …, 2022 - ACS Publications
… 45 pA at 200 μg/mL) and its purified glycosyloxyflavone narcissoside (401 ± 271 pA at 100 μM). … Thus, we propose that the PN extract and narcissoside function as TRPV1 agonists. This …
Number of citations: 5 pubs.acs.org
X Xu, L Huang, Y Wu, L Yang, L Huang - Journal of Chromatography B, 2021 - Elsevier
… and enrichment of rutin and narcissoside from the compound … The limits of detection of rutin and narcissoside were 0.26 … the sample contained rutin and narcissoside. Compared with …
Number of citations: 15 www.sciencedirect.com
BN Su, AD Pawlus, HA Jung, WJ Keller… - Journal of Natural …, 2005 - ACS Publications
… The flavonol glycoside, narcissoside (4), exhibited evident scavenging activity against both authentic ONOO - and SIN-1-derived ONOO - . However, another structurally similar flavonol …
Number of citations: 291 pubs.acs.org
S WANG, L WANG, J FANG, K LIU… - Chinese Journal of …, 2022 - pesquisa.bvsalud.org
… diosgenin and narcissoside in the … narcissoside, diosgenin and protodioscin were >1. Pearson correlation analysis showed that the contents of protodioscin, diosgenin and narcissoside …
Number of citations: 1 pesquisa.bvsalud.org
P Taslimi - Journal of Biochemical and Molecular Toxicology, 2020 - Wiley Online Library
… In this study, the most effective IC 50 values of narcissoside and carpachromene … of molecules with enzyme showed that the narcissoside has the highest biological activity. The …
Number of citations: 18 onlinelibrary.wiley.com
J Pan, Q Zhang, C Zhang, W Yang, H Liu, Z Lv… - Frontiers in …, 2022 - frontiersin.org
… The Lineweaver-Burk plots as illustrated in Figure 2 reveal that hyperoside, narcissoside, cyanidin 3-O-glucoside, and isoliquiritigenin all inhibited DPP-4 in a mixed type due to the fact …
Number of citations: 14 www.frontiersin.org

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